molecular formula C9H13BrN2 B12459605 4-bromo-1-cyclopentyl-3-methyl-1H-pyrazole

4-bromo-1-cyclopentyl-3-methyl-1H-pyrazole

Cat. No.: B12459605
M. Wt: 229.12 g/mol
InChI Key: GYWJQGXQWJFZEL-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a bromine atom at the 4th position, a cyclopentyl group at the 1st position, and a methyl group at the 3rd position, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-cyclopentyl-1H-pyrazole with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: 4-azido-1-cyclopentyl-3-methyl-1H-pyrazole, 4-cyano-1-cyclopentyl-3-methyl-1H-pyrazole.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: 1-cyclopentyl-3-methyl-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the cyclopentyl group.

    3-Bromo-4-methyl-1-cyclopentyl-1H-pyrazole: Similar but with different substitution patterns.

    4-Bromo-1H-pyrazole: Lacks both the cyclopentyl and methyl groups.

Uniqueness

4-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole is unique due to the presence of both the cyclopentyl and methyl groups, which confer distinct chemical properties and reactivity. These structural features enhance its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-bromo-1-cyclopentyl-3-methylpyrazole

InChI

InChI=1S/C9H13BrN2/c1-7-9(10)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3

InChI Key

GYWJQGXQWJFZEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C2CCCC2

Origin of Product

United States

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